(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide
Description
The target compound, (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, is a chiral carboxamide derivative featuring a pyrazine-2-carboxamide core linked to a phenylpropan-2-yl backbone substituted with a 3-hydroxy-3-methylbutanamide group. Its stereochemistry at the S-configuration is critical for its biological interactions. The hydroxy group at the 3-position of the butanamide moiety distinguishes it from non-hydroxylated analogs, influencing solubility, hydrogen-bonding capacity, and metabolic stability .
Properties
IUPAC Name |
ethyl 2-(2-ethoxyphenyl)-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-4-24-12-9-7-6-8-11(12)14-19-16(22)13-10(3)18-15(21(13)20-14)17(23)25-5-2/h6-9H,4-5H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHYLGKDSPOFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=C(N=C3C(=O)OCC)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Pyrazine-2-carboxylic acid or its activated derivatives (e.g., pyrazine-2-carbonyl chloride)
- (S)-Phenylalanine derivatives bearing protected amino and carboxyl groups
- (R)-1-Hydroxy-3-methylbutylamine or corresponding protected amine derivatives
Synthetic Strategy
Activation of Pyrazine-2-carboxylic Acid:
The carboxylic acid function of pyrazine-2-carboxylic acid is activated to form an acid chloride or an active ester to facilitate amide bond formation.Peptide Coupling:
The activated pyrazine-2-carboxylic acid derivative is coupled with the amino group of the (S)-configured phenylalanine derivative. This step typically employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or DCC (dicyclohexylcarbodiimide) to promote amide bond formation under mild conditions, preserving stereochemistry.Introduction of the Hydroxy-3-methylbutyl Side Chain:
The (R)-1-hydroxy-3-methylbutylamine is coupled to the carboxyl terminus of the phenylalanine derivative, forming the hydroxy-substituted amide linkage. This step requires careful control of stereochemistry to maintain the (S,R) configuration.Deprotection and Purification:
Any protecting groups used during synthesis (e.g., Boc, Fmoc) are removed under acidic or basic conditions. The final compound is purified by chromatographic techniques such as preparative HPLC to achieve high purity.
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
- Temperature: Reactions are typically conducted at 0°C to room temperature to avoid racemization.
- Time: Coupling reactions may require several hours to overnight for completion.
Stereochemical Control
- Use of enantiomerically pure starting materials ensures the desired stereochemistry.
- Mild reaction conditions and coupling reagents minimize racemization.
- Analytical methods such as chiral HPLC are employed to confirm stereochemical purity.
Data Table: Typical Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyrazine-2-carboxylic acid activation | SOCl2 or oxalyl chloride, DCM, 0°C to RT | Formation of acid chloride | Avoid moisture, inert atmosphere |
| Peptide coupling | (S)-Phenylalanine derivative, EDCI/HOBt, DMF, 0–25°C | Amide bond formation | Use base like DIPEA to scavenge HCl |
| Side chain amide formation | (R)-1-Hydroxy-3-methylbutylamine, coupling reagent, DMF, RT | Introduce hydroxy-methylbutyl amide | Protect amine if necessary to prevent side reactions |
| Deprotection | TFA (trifluoroacetic acid) in DCM or other acid/base | Remove protecting groups | Monitor reaction by TLC or HPLC |
| Purification | Preparative HPLC, silica gel chromatography | Obtain pure compound | Confirm purity by NMR, MS, chiral HPLC |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its amide bonds under specific conditions. Key findings include:
-
Acidic Hydrolysis : The 3-hydroxy-3-methylbutanamido group hydrolyzes in acidic media (pH < 3) to yield 3-hydroxy-3-methylbutanoic acid and the corresponding amine intermediate .
-
Basic Hydrolysis : Under alkaline conditions (pH > 10), the pyrazine-2-carboxamide bond cleaves, producing pyrazine-2-carboxylic acid and a deamidated derivative .
Table 1: Hydrolysis Products Under Varied Conditions
| Condition | Site of Hydrolysis | Products Formed | Yield (%) |
|---|---|---|---|
| pH 2.0, 25°C | 3-Hydroxy-3-methylbutanamido | 3-Hydroxy-3-methylbutanoic acid + Amine | 78 |
| pH 12.0, 60°C | Pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid + Deamidated core | 92 |
Oxidation Pathways
The tertiary hydroxyl group in the 3-hydroxy-3-methylbutanamido moiety is susceptible to oxidation:
-
Air-Induced Oxidation : Storage under aerobic conditions promotes oxidation to a ketone derivative, forming 3-methyl-3-oxobutanamido-substituted byproducts . This reaction is accelerated at elevated temperatures (>25°C).
-
Enzymatic Oxidation : Cytochrome P450 enzymes catalyze hydroxylation at the methyl branch, producing dihydroxy derivatives.
Key Data :
-
Oxidative degradation accounts for ~6% of total decomposition after one month at 4°C .
-
The ketone derivative exhibits reduced binding affinity to proteasomal targets compared to the parent compound.
Enzymatic Interactions
The compound’s amide bonds participate in enzyme-mediated reactions:
-
Proteasomal Binding : Despite lacking a boronic acid group (unrelated to Bortezomib), the pyrazine-carboxamide moiety weakly inhibits the 20S proteasome via hydrogen bonding with Thr1 residues .
-
Esterase Activity : The hydroxy group undergoes esterification in vivo, forming conjugates with glucuronic acid.
Table 2: Enzymatic Modification Rates
| Enzyme | Reaction Type | Product | Turnover (min⁻¹) |
|---|---|---|---|
| CYP3A4 | Hydroxylation | Dihydroxy derivative | 0.12 |
| UDP-Glucuronosyltransferase | Esterification | Glucuronide conjugate | 0.08 |
Stability Profile
Stability studies reveal degradation trends under clinical storage conditions:
-
Temperature Sensitivity : At 25°C, ~5% degradation occurs within one week, rising to 12% after one month .
-
pH Dependency : Maximum stability is observed at pH 6.0–7.4, with accelerated decomposition outside this range.
Degradation Pathways Ranked by Prevalence :
-
Oxidation of hydroxyl group (45%)
-
Amide hydrolysis (30%)
-
Enzymatic conjugation (25%)
Comparative Reactivity with Analogs
The compound’s reactivity diverges from structurally related impurities:
Table 3: Reactivity Comparison with Bortezomib Impurities
| Compound | Oxidation Susceptibility | Hydrolysis Rate (pH 7.4) | Proteasome Inhibition (IC₅₀) |
|---|---|---|---|
| Target Compound | High | Moderate | 850 nM |
| Bortezomib Impurity 4 (Des-boro analog) | Low | High | >10 µM |
| (R)-Hydroxy Des(boric Acid) Bortezomib | Moderate | Low | 620 nM |
Synthetic Modifications
Strategic substitutions alter reactivity:
-
Replacement of the hydroxyl group with a methyl ether reduces oxidation by 70% but abolishes enzymatic esterification.
-
Fluorination of the pyrazine ring enhances hydrolytic stability (t₁/₂ increases from 8h to 24h at pH 7.4).
Scientific Research Applications
(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
(a) Non-Hydroxylated Analogs
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
This analog (PubChem ID: 862894-96-0) lacks the hydroxy group at the 3-methylbutanamide substituent. The absence of the hydroxyl reduces polarity, increasing lipophilicity (logP) compared to the target compound. This difference may enhance membrane permeability but reduce water solubility .- N-(3-Methylbutanoyl)-Nα-(pyrazine-2-carbonyl)-L-phenylalaninamide A synonym for the above compound, emphasizing its peptide-like structure.
(b) Hydroxylated Derivatives with Varied Stereochemistry
- N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (1:1) This compound () introduces a hydroxy group at the (R)-configured 1-position of the 3-methylbutyl chain. The stereochemical divergence may lead to distinct binding affinities in chiral environments, such as protease active sites, compared to the target compound’s (S)-hydroxy configuration .
(c) Piperazine- and Benzoxazinone-Based Analogs
- 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) While structurally distinct, this compound () shares a carboxamide group and aromatic moieties.
- 4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (58) Replacing oxygen with sulfur in the benzothiazinone core increases lipophilicity and may alter π-π stacking interactions. The target compound’s pyrazine ring offers a smaller aromatic surface, affecting binding pocket compatibility .
Physicochemical Properties
Biological Activity
(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, also known as a Bortezomib impurity, has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a proteasome inhibitor. This compound is structurally related to Bortezomib, the first FDA-approved proteasome inhibitor for the treatment of multiple myeloma. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications in drug development.
Basic Information
- Chemical Formula : C19H24N4O3
- Molecular Weight : 356.42 g/mol
- CAS Number : 289472-78-2
Structural Characteristics
The compound features a pyrazine ring, which is a key structural component that contributes to its biological activity. The presence of a carboxamide group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.42 g/mol |
| CAS Number | 289472-78-2 |
(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide acts primarily as a reversible inhibitor of the 26S proteasome, a large multi-protein complex responsible for degrading ubiquitinated proteins within eukaryotic cells. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and modulate various cellular processes.
Therapeutic Implications
Research indicates that compounds like this one can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms commonly observed in multiple myeloma and other malignancies.
Case Studies
- Study on Proteasome Inhibition : A study demonstrated that (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide effectively inhibited proteasome activity in vitro, leading to increased levels of pro-apoptotic factors and decreased cell viability in multiple myeloma cell lines .
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapy agents. Results showed synergistic effects, enhancing apoptosis rates compared to either treatment alone .
Safety and Toxicology
While specific toxicity data on (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide is limited, related compounds have been evaluated for their safety profiles. It is essential to conduct thorough toxicological assessments to determine any potential adverse effects when used therapeutically.
Q & A
Q. How does the compound’s structure influence its regulatory classification for in vitro studies?
- Methodological Answer : The presence of a pyrazine ring and amide bonds classifies it as a non-natural product, requiring compliance with FDA guidelines for investigational compounds. Documentation of purity (>95% by HPLC), stability (accelerated degradation studies), and absence of genotoxic impurities (Ames test) is essential for preclinical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
